(1R)-1-(4-Methoxyphenyl)prop-2-enylamine is an organic compound characterized by its unique structural and chemical properties. It belongs to the class of amines, specifically alkenylamines, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is derived from 4-methoxybenzaldehyde and is notable for its potential biological activities.
The compound can be synthesized from commercially available starting materials, primarily 4-methoxybenzaldehyde, through various synthetic pathways. Its relevance extends into pharmaceutical research due to its structural similarity to biologically active molecules.
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine is classified as an alkenylamine based on its chemical structure, which features a prop-2-enyl group attached to a 4-methoxyphenyl moiety. Its systematic name reflects its stereochemistry, indicating that it possesses a specific three-dimensional arrangement of atoms.
The synthesis of (1R)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:
In an industrial context, optimization of reaction conditions is crucial. This includes:
The molecular formula of (1R)-1-(4-Methoxyphenyl)prop-2-enylamine is C11H15N, indicating it contains 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The compound features a prop-2-enyl group attached to a para-methoxy-substituted phenyl ring.
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine can participate in several chemical reactions:
The reactivity of this compound makes it suitable for further modifications in synthetic organic chemistry, allowing for the development of more complex molecules.
Research indicates potential bioactivity, including antimicrobial or anticancer properties, suggesting that this compound may influence various biochemical pathways.
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine has potential applications in:
Asymmetric catalysis represents the most efficient strategy for accessing enantiomerically pure (1R)-1-(4-methoxyphenyl)prop-2-enylamine. Transition metal-catalyzed hydrogenation of enantiotropic enamide precursors enables direct stereocontrol. Palladium and platinum catalysts modified with chiral ligands (e.g., (R)-BINAP or [2.2]paracyclophane-based N,O-ligands) effect enantioselective reduction of (E)-1-(4-methoxyphenyl)prop-2-en-1-one imines, achieving enantiomeric excesses (ee) >95% under optimized conditions [6] [8]. The catalytic cycle involves chemisorption of the prochiral imine onto the metal surface, followed by hydride delivery exclusively from the si-face when using (R)-configured ligands.
Organocatalytic approaches offer metal-free alternatives. Confined imidodiphosphorimidate (IDPi) catalysts enable Mukaiyama-Mannich reactions between bis-silyl ketene acetals and silylated aminomethyl ethers, constructing the β-amino acid precursor to the target amine with 97:3 e.r. [10]. This silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) leverages a well-defined ion-pair transition state where the IDPi anion enforces facial selectivity during C-C bond formation.
Table 1: Performance of Asymmetric Catalytic Systems
Catalyst Type | Substrate | ee (%) | Conditions | Reference |
---|---|---|---|---|
Pd/(R)-BINAP | (E)-Enamide derivative | 95 | H₂ (50 psi), EtOH, 25°C | [6] |
Pt/PCP chiral ligand | α,β-Unsaturated imine | 89 | H₂ (30 psi), MeOH, 40°C | [8] |
IDPi 3h | Bis-silyl ketene acetal + R₃SiOR' | 98 | -60°C, pentane | [10] |
Diastereomeric resolution remains indispensable for large-scale production. (1R)-1-(4-Methoxyphenyl)prop-2-enylamine is resolved via crystallized diastereomeric salt formation using chiral acids. Dibenzoyl-D-tartaric acid selectively complexes the (R)-enantiomer from racemic mixtures in ethanol, achieving >95% diastereomeric excess after four recrystallizations [1] [6]. The resolution mechanism exploits differential hydrogen-bonding geometries and lattice energies between diastereomeric salts, where the (R)-amine•dibenzoyl-D-tartrate complex adopts a lower-energy crystalline packing.
Chiral auxiliaries like (1R,2S)-(-)-norephedrine enable kinetic resolution during imine formation. Condensation of 4-methoxyacetophenone with (R)-phenylglycinol generates diastereomeric imines separable via column chromatography. Subsequent reductive cleavage yields enantiopure (R)-amine (>99% ee) [1].
Reductive amination of 4-methoxyphenylacetone with allylamine provides direct access to the prop-2-enylamine scaffold. Sodium triacetoxyborohydride (STAB) in dichloromethane reduces the in-situ-generated imine at 0°C, affording the racemic amine in 92% yield [5] [6]. Chemoselectivity arises from STAB’s preferential reduction of iminium ions over carbonyls, avoiding ketone over-reduction.
Catalytic reductive amination employs gaseous hydrogen with Pd/C or Raney nickel. Pd-catalyzed reactions of 4'-methoxypropiophenone with allylamine proceed via hemiaminal intermediates, achieving 85% conversion at 80°C under 20 bar H₂ [5] [6]. Key to suppressing N-overalkylation is stepwise amine addition below stoichiometric ratios.
Table 2: Reductive Amination Conditions and Outcomes
Reducing Agent | Amine Source | Solvent | Yield (%) | Selectivity Factor |
---|---|---|---|---|
NaBH(OAc)₃ | Allylamine | DCM | 92 | 15:1 (imine:ketone) |
H₂/Pd/C | Ammonia | MeOH | 78 | 8:1 (primary:tertiary) |
H₂/Raney Ni | Allylamine | EtOH | 84 | 12:1 |
Imine reduction constitutes the stereochemistry-defining step. Four pathways demonstrate distinct stereochemical outcomes:
Table 3: Stereoselectivity in Imine Reduction
Reduction Method | Reducing Agent | Catalyst/Ligand | ee (%) | Drawbacks |
---|---|---|---|---|
Hydrogenation | H₂ | Rh-(S)-Quinap | 98 | Catalyst cost |
Asymmetric hydride transfer | BH₃·THF | (R)-CBS-oxazaborolidine | 94 | Requires preformed imine |
Enzymatic reduction | Isopropylamine | Lipase B | 78 | Low throughput |
Hydrosilylation | Cl₃SiH | N-picolinoyl amino alcohol | 90 | Corrosive reagents |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8